molecular formula C11H13BrO4 B2935800 Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate CAS No. 104447-91-8

Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate

Cat. No.: B2935800
CAS No.: 104447-91-8
M. Wt: 289.125
InChI Key: CKOPIHBZTQSVJU-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate is a brominated aromatic ester with the molecular formula C₁₁H₁₃BrO₄. Structurally, it features a benzoate core substituted with two methoxy groups at positions 3 and 5, and a bromomethyl group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For instance, bromination of methyl 3,5-dimethoxybenzoate (CAS 2150-37-0) yields derivatives like this compound, which serve as precursors for mycophenolic acid analogs . Its reactivity at the bromomethyl position enables cross-coupling reactions or nucleophilic substitutions, making it valuable for constructing complex molecular architectures .

Properties

IUPAC Name

methyl 4-(bromomethyl)-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPIHBZTQSVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CBr)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3,5-dimethoxybenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) is highly reactive toward nucleophiles, enabling substitution reactions. The methoxy groups (-OCH₃) at the 3- and 5-positions enhance electron density in the aromatic ring, potentially stabilizing intermediates.

Nucleophile Conditions Product Reference
Amines (e.g., NH₃)DMF, 60–80°CQuaternary ammonium derivatives
Thiols (e.g., RSH)K₂CO₃, acetone, refluxThioether derivatives
Alkoxides (e.g., NaOMe)Methanol, refluxMethoxy-substituted analogs

Example Reaction :
Reaction with triethyl phosphate under basic conditions yields phosphonate esters, as demonstrated in analogous systems .

Cross-Coupling Reactions

The bromomethyl group can participate in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Reaction Type Catalyst/Reagents Conditions Product Reference
Suzuki-MiyauraPd(PPh₃)₄, boronic acidTHF/H₂O, 80°CBiaryl derivatives
Heck CouplingPd(OAc)₂, PPh₃, baseDMF, 100°CStyrene analogs

Mechanistic Insight :
The electron-rich aromatic ring facilitates oxidative addition of the palladium catalyst to the C–Br bond .

Elimination Reactions

Under basic conditions, elimination of HBr can occur, forming a vinyl group.

Base Solvent Temperature Product Reference
NaHTHF0–25°C3,5-Dimethoxy-4-vinylbenzoate
KOtBuDMSO60°CConjugated dienes

Reduction Reactions

The ester and bromomethyl groups may undergo selective reduction under controlled conditions.

Reducing Agent Conditions Product Reference
NaBH₄MeOH/THF, 0°CPrimary alcohol derivative
LiAlH₄Et₂O, refluxBenzyl alcohol

Note : Over-reduction of the ester to a methyl group is possible with stronger agents like LiAlH₄ .

Functional Group Interconversion

The bromomethyl group can be converted to other functionalities:

Reagent Product Conditions Reference
AgNO₃, H₂OHydroxymethyl derivativeAqueous acetone, 25°C
NaN₃, DMFAzide intermediate60°C, 12 h

Electrophilic Aromatic Substitution

The methoxy groups direct electrophilic attack to the para position relative to themselves.

Electrophile Conditions Product Reference
HNO₃, H₂SO₄0–5°CNitro-substituted derivative
Br₂, FeBr₃CH₂Cl₂, 25°CDibrominated analog

Scientific Research Applications

Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate is an aromatic compound with a bromomethyl group and two methoxy groups that enhances its reactivity and potential therapeutic applications. It has the molecular formula C10H11BrO4C_{10}H_{11}BrO_4 and a molecular weight of approximately 273.1 g/mol. This compound appears as a white to yellow solid and has a melting point of 57-58 °C and a boiling point of approximately 309.7 °C.

Scientific Research Applications

This compound is used in scientific research as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. It is also investigated as a building block in synthesizing biologically active compounds and explored for its role in developing new drugs, especially those targeting specific enzymes or receptors. Additionally, it is utilized in producing specialty chemicals and materials with specific properties.

Chemistry

This compound serves as a versatile intermediate in synthesizing complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, which can introduce various functional groups.

Biology

The potential of this compound as a building block in synthesizing biologically active compounds is under investigation.

Medicine

This compound is explored for its role in developing new drugs, particularly those targeting specific enzymes or receptors. Specifically, it serves as a catalyst in the synthesis of aldose reductase inhibitors, which are crucial for managing diabetes-related complications.

Industry

This compound is utilized in the production of specialty chemicals and materials with specific properties.

This compound exhibits significant biological activity, especially in pharmaceutical chemistry.

Antimicrobial Properties

It has demonstrated efficacy against specific bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-Cancer Activity

Derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation, particularly through interactions with biological targets associated with tumor growth. Research into its derivatives revealed promising anti-cancer activity through inhibition of the MDM2-p53 protein–protein interaction. Compounds derived from this compound exhibited IC50 values indicating substantial potency against cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial properties of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined, showcasing its potential application in treating infections caused by resistant bacteria.

Case Study 2: Anti-Cancer Potential

Research into its derivatives revealed promising anti-cancer activity through inhibition of the MDM2-p53 protein–protein interaction. Compounds derived from this compound exhibited IC50 values indicating substantial potency against cancer cell lines.

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)-3,5-dimethoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. The ester group can be reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate can be contextualized by comparing it to related benzoate derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
Methyl 3,5-dimethoxybenzoate 2150-37-0 C₁₀H₁₂O₄ 3,5-dimethoxy Precursor for brominated derivatives; used in mycophenolic acid synthesis
4-Bromo-3,5-dimethoxybenzoic acid 56518-42-4 C₉H₈BrO₄ 4-bromo, 3,5-dimethoxy (carboxylic acid) Intermediate in agrochemicals; exhibits antioxidant potential
Methyl 3,5-dibromo-4-methylbenzoate N/A C₉H₈Br₂O₂ 3,5-dibromo, 4-methyl Brominated analog with higher lipophilicity; used in polymer stabilization
Methyl 4-hydroxybenzoate 99-76-3 C₈H₈O₃ 4-hydroxy Preservative; less reactive due to absence of bromine

Spectroscopic and Analytical Data

  • GNPS Analysis : Compounds like methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dimethoxybenzoate (cosine similarity 0.72) share spectral features with this compound, particularly in fragmentation patterns, but differ in hydroxyl and acyl substituents .
  • NMR Profiles : this compound exhibits distinct ¹H NMR signals for the bromomethyl group (~δ 4.3–4.7 ppm), contrasting with methyl 3,5-dimethoxybenzoate’s singlet for methoxy groups (~δ 3.8 ppm) .

Biological Activity

Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate (C10H11BrO4) is an aromatic compound with significant biological activity, particularly in pharmaceutical chemistry. Its structure features bromomethyl and methoxy groups that enhance its reactivity and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H11BrO4
  • Molecular Weight : Approximately 273.1 g/mol
  • Physical Appearance : White to yellow solid
  • Melting Point : 57-58 °C
  • Boiling Point : Approximately 309.7 °C

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:

  • Antimicrobial Properties : The compound has shown efficacy against specific bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-Cancer Activity : Derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation, particularly through interactions with biological targets associated with tumor growth .
  • Aldose Reductase Inhibition : It serves as a catalyst in the synthesis of aldose reductase inhibitors, which are crucial for managing diabetes-related complications.

The compound's mechanism of action is primarily attributed to its ability to interact with biological macromolecules, affecting various pathways involved in disease processes. Interaction studies indicate that it may bind effectively to proteins involved in cell signaling and metabolic regulation.

Synthesis Methods

This compound can be synthesized through several methods:

  • Wittig Rearrangement : This method involves the rearrangement of benzylthiothiazoline derivatives to produce aldose reductase inhibitors.
  • Reagent Applications : It acts as a reagent in synthesizing other compounds like 4-Bromo-2-bromomethylbenzoate .

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial properties of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined, showcasing its potential application in treating infections caused by resistant bacteria.

Case Study 2: Anti-Cancer Potential

Research into its derivatives revealed promising anti-cancer activity through inhibition of the MDM2-p53 protein–protein interaction. Compounds derived from this compound exhibited IC50 values indicating substantial potency against cancer cell lines .

Comparative Analysis

To understand its uniqueness and potential applications better, a comparison with similar compounds is provided:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-3,5-dimethoxybenzoateC10H11BrO4Contains similar methoxy groups; used in drug development.
Methyl 4-(chloromethyl)-3,5-dimethoxybenzoateC10H11ClO4Chlorine instead of bromine; different reactivity profile.
Methyl 4-isopropyl-3,5-dimethoxybenzoateC13H18O4Isopropyl group alters steric properties; used in material science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate, and how do reaction conditions influence yield?

  • Methodology :

  • Radical bromination : Use N-bromosuccinimide (NBS) under UV light or thermal initiation to brominate the methyl group of Methyl 3,5-dimethoxybenzoate. Monitor via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
  • Substitution reactions : React Methyl 4-(hydroxymethyl)-3,5-dimethoxybenzoate with PBr₃ or HBr in anhydrous ether at 0–5°C. Purify via column chromatography (silica gel, eluent: dichloromethane) .
  • Optimization : Solvent polarity (e.g., acetonitrile vs. DMF) significantly affects yield (65–92%). Higher temperatures (>60°C) risk decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key methods :

  • ¹H NMR : Expect signals at δ 3.85–3.90 (s, 6H, OCH₃), δ 4.45 (s, 2H, CH₂Br), and δ 7.25–7.30 (s, 2H, aromatic protons) .
  • GC-MS : Molecular ion peak at m/z 304 (M⁺), with fragmentation patterns confirming the bromomethyl group .
  • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 560 cm⁻¹ (C-Br stretch) .

Q. How should this compound be stored to ensure stability?

  • Storage protocol :

  • Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the bromomethyl group .
  • Avoid exposure to moisture or strong bases, which may degrade the compound into 3,5-dimethoxybenzoic acid .

Q. What safety precautions are critical during handling?

  • Safety measures :

  • Use nitrile gloves, goggles, and a fume hood. In case of skin contact, wash immediately with soap/water (≥15 mins) .
  • Toxicological data gaps exist; assume acute toxicity and minimize aerosol formation .

Advanced Research Questions

Q. What reaction mechanisms dominate substitutions at the bromomethyl group?

  • Mechanistic insights :

  • SN2 pathways : Nucleophiles (e.g., amines, thiols) displace bromide in polar aprotic solvents (e.g., DMSO), confirmed by kinetic studies (second-order rate constants) .
  • Radical coupling : Under UV light, the C-Br bond cleaves homolytically, enabling C-C bond formation with alkenes (e.g., styrene) .

Q. How does solvent choice impact its reactivity in cross-coupling reactions?

  • Data analysis :

  • In Suzuki-Miyaura couplings, DMF/H₂O mixtures give higher yields (85%) vs. THF (52%) due to better Pd catalyst solubility .
  • Conflicting reports exist for Heck reactions: acetonitrile suppresses β-hydride elimination but slows kinetics .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Applications :

  • Pharmaceutical intermediates : Serves as a precursor to kinase inhibitors via Buchwald-Hartwig amination .
  • Natural product synthesis : Used to introduce methoxy and bromomethyl motifs in lignans and flavonoids .

Q. Are there contradictions in reported decomposition pathways under acidic vs. basic conditions?

  • Contradiction resolution :

  • Under acidic conditions (HCl, 1M), hydrolysis yields 3,5-dimethoxybenzoic acid (95% purity) .
  • In basic media (NaOH, 0.1M), competing elimination generates 3,5-dimethoxybenzaldehyde (via β-hydride abstraction), requiring pH control .

Q. What computational methods predict its reactivity in complex reaction environments?

  • Modeling approaches :

  • DFT calculations (B3LYP/6-311+G**) identify electrophilic regions at the bromomethyl carbon (Mulliken charge: +0.35) .
  • MD simulations in explicit solvents show solvation shells stabilize transition states in SN2 reactions .

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